

Spectroscopic Analysis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: A Comparative Guide

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Compound of Interest

	2-(Methoxy(4-
Compound Name:	phenoxyphenyl)methylene)malono
	nitrile
Cat. No.:	B1358628

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A Comprehensive Spectroscopic and Comparative Analysis of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** for Researchers and Drug Development Professionals

This guide presents a detailed spectroscopic analysis of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**, a molecule of significant interest in medicinal chemistry and materials science.^[1] Due to the limited availability of direct experimental spectra for this compound, this report provides a comparative analysis with structurally similar and well-characterized alternatives, namely 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into its structural features and spectroscopic properties.

Molecular Structure and Properties

2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile possesses the chemical formula $C_{17}H_{12}N_2O_2$ and a molecular weight of 276.29 g/mol .^{[1][2][3]} Its structure is characterized by a

central malononitrile group attached to a methoxy and a 4-phenoxyphenyl group. The presence of these functional groups is expected to give rise to distinct spectroscopic signatures.

Comparative Spectroscopic Data

To facilitate the interpretation of the spectroscopic data for **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**, a comparison with the known spectral data of 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile is presented below. These compounds share the core benzylidene malononitrile scaffold, with variations in the substitution on the phenyl ring.

FT-IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The table below compares the key vibrational frequencies (in cm^{-1}) for the selected compounds.

Functional Group	2-Benzylidenemalononitrile	2-(4-Methoxybenzylidene)malononitrile	Expected for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Aromatic C-H Stretch	3032	3039	~3040
Nitrile (C≡N) Stretch	2213	2206	~2210
Alkene (C=C) Stretch	1550	1555	~1550-1560
Aromatic C=C Stretch	1447	1510	~1450-1510
C-O-C (Ether) Stretch	-	Not specified	~1250 (asymmetric), ~1040 (symmetric)

Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4].

The FT-IR spectrum of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is expected to show characteristic peaks for the nitrile group (~2210 cm^{-1}), aromatic and alkene C-H and

C=C stretching vibrations. A key distinguishing feature would be the presence of strong C-O-C stretching bands from the methoxy and phenoxy ether linkages.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Proton	2-Benzylidenemalononitrile (in CDCl ₃)	2-(4-Methoxybenzylidene)malononitrile (in CDCl ₃)	Expected for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Aromatic Protons	7.57 (m, 3H), 7.91 (d, 2H)	7.01 (d, 2H), 7.91 (d, 2H)	~7.0-8.0 (complex multiplet)
Vinylic Proton	7.79 (s, 1H)	7.65 (s, 1H)	Not applicable
Methoxy Protons	-	3.91 (s, 3H)	~3.9 (s, 3H)

Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4][5].

In the ¹H NMR spectrum of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**, the aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-8.0 ppm. A sharp singlet corresponding to the three methoxy protons should be observed around δ 3.9 ppm. Unlike the reference compounds, a distinct vinylic proton signal is not expected due to the substitution pattern on the double bond.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Carbon	2-Benzylidenemalononitrile (in CDCl_3)	2-(4-Methoxybenzylidene)malononitrile (in CDCl_3)	Expected for 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Aromatic Carbons	130.61, 130.77, 134.54	115.15, 124.05, 133.46, 164.84	~115-165
Vinylic Carbons	82.56, 159.97	78.64, 158.85	~80-160
Nitrile Carbon ($\text{C}\equiv\text{N}$)	112.47, 113.62	113.34, 114.42	~112-115
Methoxy Carbon	-	55.81	~56

Data for 2-benzylidenemalononitrile and 2-(4-methoxybenzylidene)malononitrile sourced from[4][5].

The ^{13}C NMR spectrum of the target compound is predicted to show a series of signals in the aromatic region (δ 115-165 ppm). The nitrile carbons would appear around δ 112-115 ppm. The carbon of the methoxy group is expected at approximately δ 56 ppm. The olefinic carbons would also be present in the downfield region of the spectrum.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight.

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected m/z of Molecular Ion [M] ⁺
2-Benzylidenemalononitrile	C ₁₀ H ₆ N ₂	154.17	154
2-(4-Methoxybenzylidene)malononitrile	C ₁₁ H ₈ N ₂ O	184.19	184
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile	C ₁₇ H ₁₂ N ₂ O ₂	276.29	276

The mass spectrum of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is expected to show a molecular ion peak at an m/z of 276, corresponding to its molecular weight.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of malononitrile derivatives. The following are detailed methodologies for the key experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: A standard FT-IR spectrometer.
- Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane

(TMS) as an internal standard.

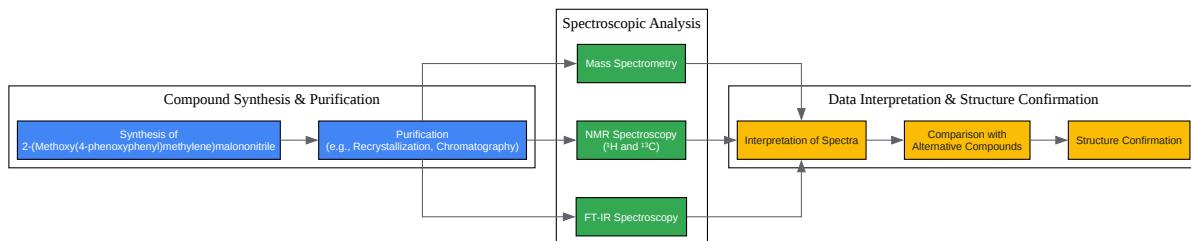
- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired at room temperature.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.
- Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is depicted in the following diagram.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** through a comparative analysis. The provided experimental protocols and workflow offer a practical framework for researchers engaged in the synthesis and characterization of this and related compounds.

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